2-Octyl-2,3-dihydro-1-benzofuran-5-OL
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Overview
Description
2-Octyl-2,3-dihydrobenzofuran-5-ol is a chemical compound belonging to the benzofuran family. Benzofurans are a class of compounds characterized by a fused benzene and furan ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-2,3-dihydrobenzofuran-5-ol typically involves the formation of the dihydrobenzofuran ring system through cyclization reactions. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group . This method yields the desired benzofuran derivative with good purity and yield.
Industrial Production Methods
Industrial production of 2-Octyl-2,3-dihydrobenzofuran-5-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Octyl-2,3-dihydrobenzofuran-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-Octyl-2,3-dihydrobenzofuran-5-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Octyl-2,3-dihydrobenzofuran-5-ol involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit enzymes such as aldose reductase and cyclooxygenase, which play roles in various biological processes . The compound’s structural features allow it to bind to these enzymes, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
- 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
- Psoralen
- 8-Methoxypsoralen
- Angelicin
Uniqueness
2-Octyl-2,3-dihydrobenzofuran-5-ol is unique due to its specific octyl substitution, which can influence its biological activity and pharmacokinetic properties. This substitution may enhance its lipophilicity, allowing for better membrane permeability and potentially improved efficacy in biological systems .
Properties
CAS No. |
172083-58-8 |
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Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-octyl-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-15-12-13-11-14(17)9-10-16(13)18-15/h9-11,15,17H,2-8,12H2,1H3 |
InChI Key |
LGCMJARNHVAYGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CC2=C(O1)C=CC(=C2)O |
Origin of Product |
United States |
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